3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
Overview
Description
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo[2,3-B]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. Pathways such as the inhibition of kinase activity or disruption of protein-protein interactions are commonly involved .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-B]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities.
Fluorinated heterocycles: Compounds like 3,3,5-Trifluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one are part of a broader class of fluorinated heterocycles known for their enhanced stability and bioactivity.
Uniqueness
The presence of three fluorine atoms in this compound imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C7H3F3N2O |
---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
3,3,5-trifluoro-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H3F3N2O/c8-3-1-4-5(11-2-3)12-6(13)7(4,9)10/h1-2H,(H,11,12,13) |
InChI Key |
LVARHHCPFKBPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(C(=O)N2)(F)F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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